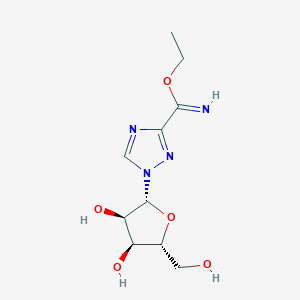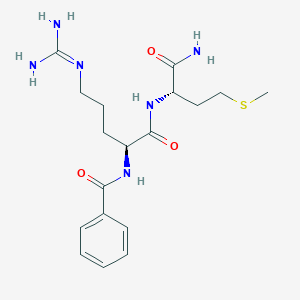
N-Benzoylarginyl-methioninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoylarginyl-methioninamide, also known as BAM, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. BAM is a derivative of the endogenous peptide hormone, ghrelin, and has been shown to possess a range of biochemical and physiological effects.
Mécanisme D'action
N-Benzoylarginyl-methioninamide exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). This receptor is expressed in various tissues throughout the body and is involved in the regulation of growth hormone secretion, appetite, and energy metabolism. N-Benzoylarginyl-methioninamide has been shown to activate the GHS-R, leading to the release of growth hormone and other signaling molecules.
Effets Biochimiques Et Physiologiques
N-Benzoylarginyl-methioninamide has a range of biochemical and physiological effects, including the stimulation of growth hormone release, the promotion of food intake, and the regulation of energy metabolism. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Benzoylarginyl-methioninamide in lab experiments is its relative ease of synthesis and purification. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-Benzoylarginyl-methioninamide is its potential to induce off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are numerous future directions for the study of N-Benzoylarginyl-methioninamide. One potential avenue of research is the development of N-Benzoylarginyl-methioninamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which N-Benzoylarginyl-methioninamide exerts its effects and to identify potential off-target effects. Finally, the development of new N-Benzoylarginyl-methioninamide analogs with improved pharmacological properties may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-Benzoylarginyl-methioninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved to yield the desired peptide. The synthesis of N-Benzoylarginyl-methioninamide is relatively straightforward, and the peptide can be obtained in high yields and purity.
Applications De Recherche Scientifique
N-Benzoylarginyl-methioninamide has been the subject of numerous scientific studies due to its potential applications in various fields of study. One of the most significant applications of N-Benzoylarginyl-methioninamide is in the field of cancer research. Studies have shown that N-Benzoylarginyl-methioninamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
113849-03-9 |
|---|---|
Nom du produit |
N-Benzoylarginyl-methioninamide |
Formule moléculaire |
C18H28N6O3S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1 |
Clé InChI |
OBQHDGOHGZQEHX-KBPBESRZSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Synonymes |
Bz-Arg-Met-NH2 N-benzoylarginyl-methioninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



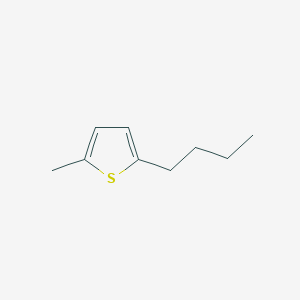
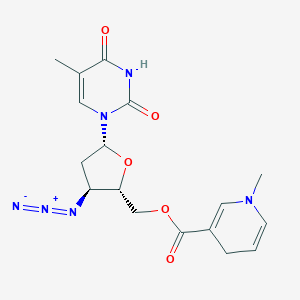
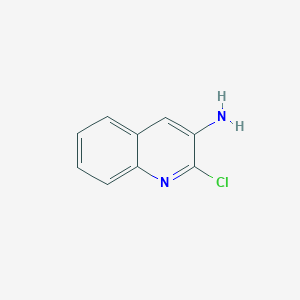
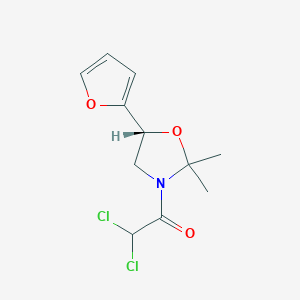
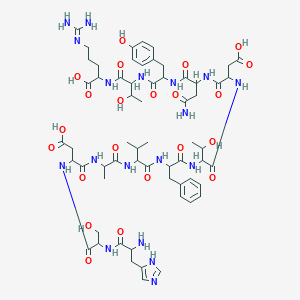
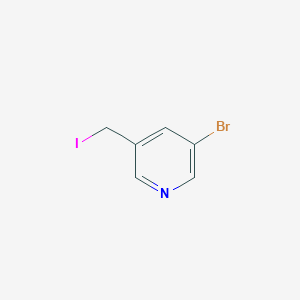
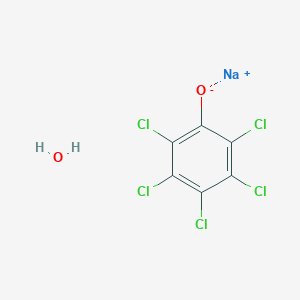
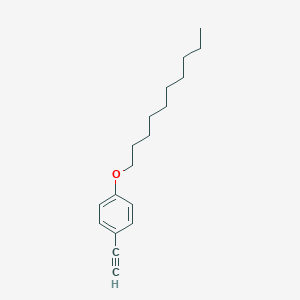
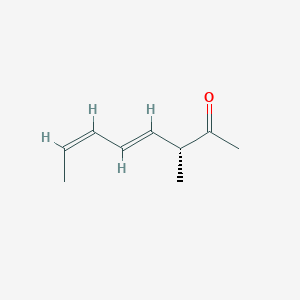
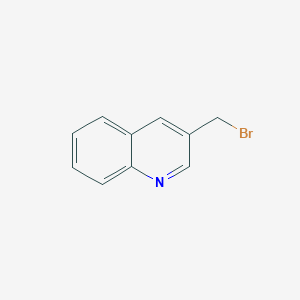
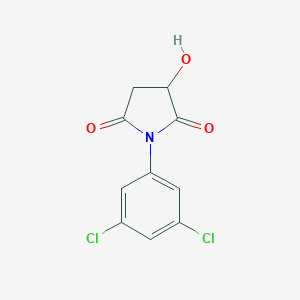
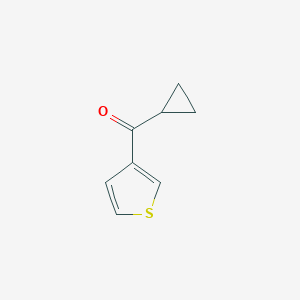
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
